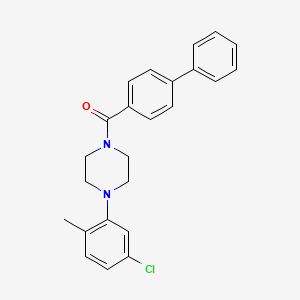
1-(4-biphenylylcarbonyl)-4-(5-chloro-2-methylphenyl)piperazine
Übersicht
Beschreibung
1-(4-biphenylylcarbonyl)-4-(5-chloro-2-methylphenyl)piperazine, also known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic benefits in various medical conditions. BPC-157 has been shown to have a wide range of biological activities, including promoting tissue healing, reducing inflammation, and improving blood flow.
Wirkmechanismus
The exact mechanism of action of 1-(4-biphenylylcarbonyl)-4-(5-chloro-2-methylphenyl)piperazine is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various signaling pathways in the body, including the growth factor signaling pathway and the nitric oxide pathway. This compound has also been shown to increase the expression of certain genes involved in tissue healing and repair.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been shown to promote tissue healing, reduce inflammation, and improve blood flow. This compound has also been shown to have neuroprotective effects and improve cognitive function. Additionally, this compound has been shown to have anti-ulcer effects and protect against liver damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-biphenylylcarbonyl)-4-(5-chloro-2-methylphenyl)piperazine for lab experiments is its ability to promote tissue healing and repair, which makes it a useful tool for studying the mechanisms of tissue regeneration. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(4-biphenylylcarbonyl)-4-(5-chloro-2-methylphenyl)piperazine. One area of interest is the development of new therapeutic applications for this compound, including the treatment of neurodegenerative diseases and cardiovascular diseases. Another area of interest is the development of new synthetic analogs of this compound that may have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylylcarbonyl)-4-(5-chloro-2-methylphenyl)piperazine has been extensively studied for its potential therapeutic benefits in various medical conditions, including gastrointestinal disorders, musculoskeletal injuries, and cardiovascular diseases. In animal studies, this compound has been shown to promote tissue healing, reduce inflammation, and improve blood flow. This compound has also been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O/c1-18-7-12-22(25)17-23(18)26-13-15-27(16-14-26)24(28)21-10-8-20(9-11-21)19-5-3-2-4-6-19/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMZODFJQNQTDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[4-(4-fluorophenyl)-1-piperazinyl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4710241.png)
![N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B4710252.png)
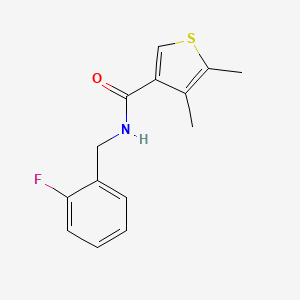
![2-{3-[(4-chlorophenoxy)methyl]phenyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4710270.png)
![3-(2-chlorobenzyl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4710273.png)
![N-(4-bromophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4710281.png)
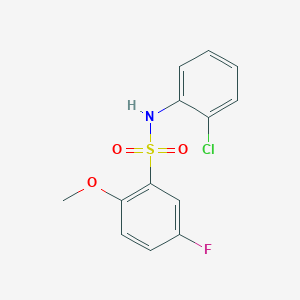
![N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B4710299.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4710314.png)
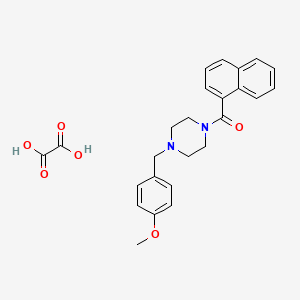
![4-[3-(2-thienyl)acryloyl]morpholine](/img/structure/B4710329.png)
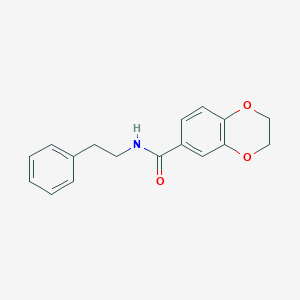
![N-(3,3-diphenylpropyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4710346.png)
![5,6-dimethyl-N-[3-(4-morpholinyl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4710348.png)